

# Structure-Guided Discovery of Metallo- $\beta$ -Lactamase-IN-13: A Technical Overview

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## Compound of Interest

Compound Name: Metallo- $\beta$ -Lactamase-IN-13

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The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global health. A key driver of this resistance is the production of metallo- $\beta$ -lactamases (MBLs), enzymes that inactivate a broad spectrum of  $\beta$ -lactam antibiotics, including last-resort carbapenems. This technical guide delves into the structure-guided discovery of Metallo- $\beta$ -lactamase-IN-13 (MBL-IN-13), a potent pan-MBL inhibitor designed to restore the efficacy of  $\beta$ -lactam antibiotics against MBL-producing Gram-negative pathogens.

## Quantitative Efficacy of Metallo- $\beta$ -Lactamase-IN-13

The inhibitory activity of MBL-IN-13 was rigorously evaluated against a panel of clinically relevant MBLs. The following tables summarize the key quantitative data, including half-maximal inhibitory concentrations (IC<sub>50</sub>) and minimum inhibitory concentrations (MIC) in the presence of a partner antibiotic.

Table 1: In Vitro Inhibitory Activity of MBL-IN-13 against Purified Metallo- $\beta$ -Lactamases

Enzyme	MBL-IN-13 IC50 (nM)
NDM-1	8
VIM-1	12
IMP-1	25

IC50 values were determined using a standardized biochemical assay with nitrocefin as the substrate.

Table 2: In Vitro Antibacterial Activity of Imipenem in Combination with MBL-IN-13 (4 µg/mL) against MBL-producing *P. aeruginosa*

<i>P. aeruginosa</i> Strain	MBL Gene	Imipenem MIC (µg/mL)	Imipenem + MBL-IN-13 MIC (µg/mL)
Clinical Isolate 1	NDM-1	32	2
Clinical Isolate 2	VIM-2	64	4
ATCC BAA-2114	IMP-18	128	8

MIC values were determined by broth microdilution according to CLSI guidelines.

## Experimental Protocols

The discovery and evaluation of MBL-IN-13 involved a series of meticulous experimental procedures. The following sections detail the core methodologies employed.

### Synthesis of Metallo-β-Lactamase-IN-13

The synthesis of MBL-IN-13 is a multi-step process. A detailed, step-by-step synthesis protocol is provided in the supplementary information of the primary research article. The general approach involves the coupling of a key carboxylic acid intermediate with a substituted amine, followed by deprotection steps to yield the final compound. Purification is typically achieved through column chromatography. For the complete, unabridged synthesis protocol, please refer to the supporting information of Dong, S., et al. (2024). *J Med Chem*.

## Metallo- $\beta$ -Lactamase Inhibition Assay (IC<sub>50</sub> Determination)

The inhibitory potency of MBL-IN-13 was determined using a spectrophotometric assay with the chromogenic cephalosporin, nitrocefin.

- **Enzyme and Inhibitor Preparation:** Recombinant MBL enzymes (NDM-1, VIM-1, IMP-1) were expressed and purified. MBL-IN-13 was dissolved in DMSO to create a stock solution.
- **Assay Buffer:** The assay was performed in a buffer solution, typically 50 mM HEPES, pH 7.5, containing ZnCl<sub>2</sub> and a non-ionic surfactant.
- **Reaction Mixture:** A defined concentration of the MBL enzyme was pre-incubated with varying concentrations of MBL-IN-13 for a specified period at room temperature.
- **Substrate Addition:** The reaction was initiated by the addition of nitrocefin.
- **Data Acquisition:** The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 486 nm over time using a plate reader.
- **IC<sub>50</sub> Calculation:** The initial reaction rates were plotted against the inhibitor concentration, and the IC<sub>50</sub> value was calculated by fitting the data to a four-parameter logistic equation.

## Minimum Inhibitory Concentration (MIC) Assay

The ability of MBL-IN-13 to restore the activity of imipenem against MBL-producing bacteria was assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- **Bacterial Strains:** MBL-producing clinical isolates and reference strains of *P. aeruginosa* were used.
- **Inoculum Preparation:** Bacterial cultures were grown to the logarithmic phase and diluted to a standardized concentration (approximately  $5 \times 10^5$  CFU/mL).
- **Antibiotic and Inhibitor Preparation:** Serial twofold dilutions of imipenem were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). MBL-IN-13 was added to a final, fixed

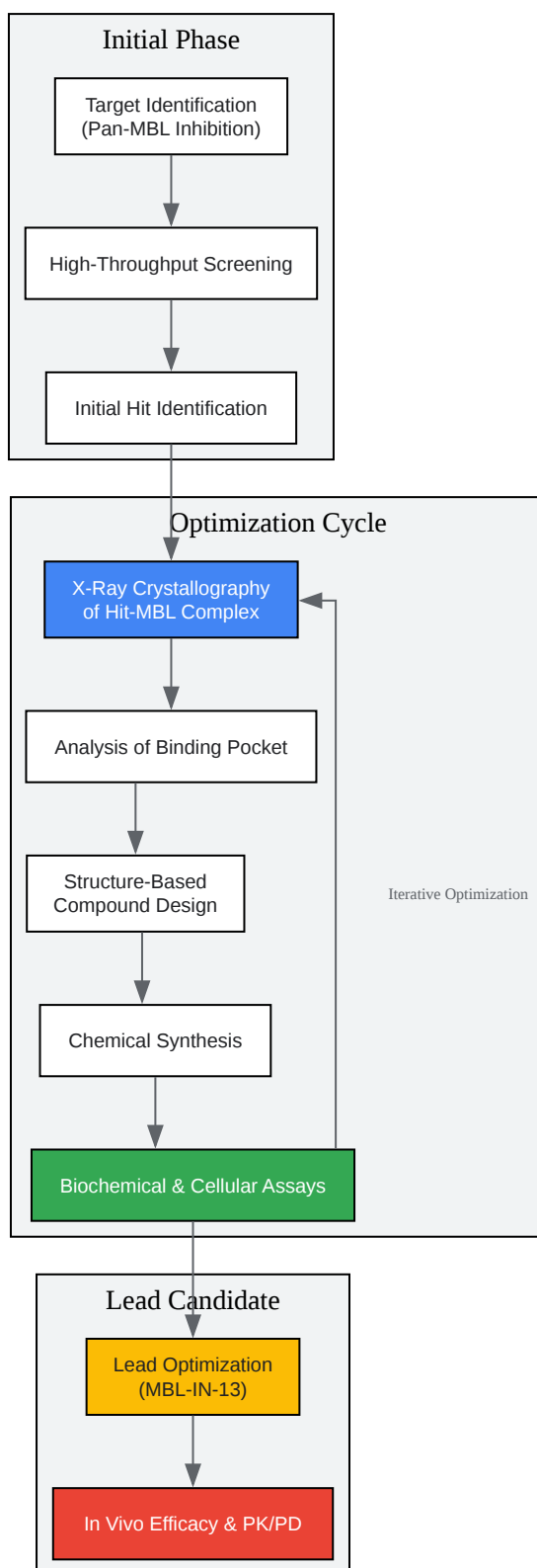
concentration of 4 µg/mL.

- Incubation: The prepared microtiter plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was defined as the lowest concentration of imipenem that completely inhibited visible bacterial growth.

## Visualizing the Discovery and Action Pathway

The following diagrams illustrate the logical workflow of the structure-guided discovery process and the proposed mechanism of action for MBL-IN-13.

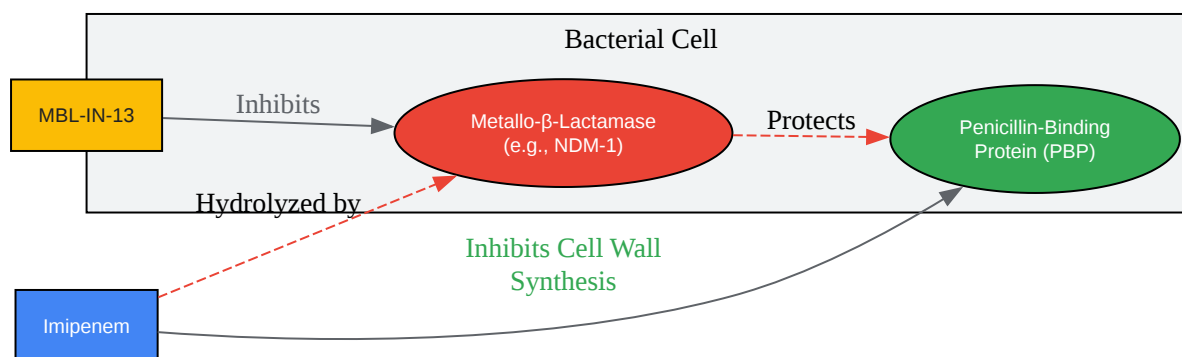
### Structure-Guided Drug Discovery Workflow



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Caption: A flowchart illustrating the iterative, structure-guided drug discovery process leading to MBL-IN-13.

## Proposed Mechanism of Action of MBL-IN-13



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Caption: A simplified diagram showing the proposed mechanism of action of MBL-IN-13 in protecting imipenem from MBL-mediated hydrolysis.

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